1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18-6-3-7-22(18)9-14-10-24(21-20-14)15-11-23(12-15)19(26)17-8-13-4-1-2-5-16(13)27-17/h1-2,4-5,8,10,15H,3,6-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVQRBGQBCTIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 1-({1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methyl)pyrrolidin-2-one, is a synthetic thiophene derivative. Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry. They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structural modifications. For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s.
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity. The specific pathways affected by this compound would depend on its exact mode of action and the biological target it interacts with.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the broad range of biological activities associated with thiophene derivatives, the effects could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.
Biological Activity
The compound 1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.44 g/mol. The structure features a benzo[b]thiophene moiety, an azetidine ring, and a triazole group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity:
Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. The mechanism often involves inhibition of key enzymes necessary for microbial survival. For instance, molecular docking studies have shown that derivatives can effectively bind to the active site of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme in mycobacterial cell wall synthesis .
Anticancer Activity:
Several studies have highlighted the anticancer potential of benzo[b]thiophene derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for some derivatives range from 23.2 to 49.9 µM, indicating moderate to high potency against breast cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on the triazole ring | Enhances binding affinity to target enzymes |
| Alteration of the azetidine ring | Affects stability and bioavailability |
| Variations in the carbonyl group | Modulates lipophilicity and cellular uptake |
Case Studies
-
Antitubercular Efficacy:
A study evaluated several benzo[b]thiophene derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound exhibited minimal inhibitory concentrations (MICs) as low as 0.60 µg/mL against dormant Mycobacterium bovis BCG . -
Anticancer Studies:
In another investigation focusing on breast cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. Compounds similar to the target compound showed promising results with IC50 values ranging from 23.2 to 49.9 µM . This suggests that modifications in the structure can lead to enhanced anticancer properties.
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of triazole compounds often possess significant antimicrobial properties. The presence of the azetidine and benzothiophene moieties in this compound may enhance its efficacy against various bacterial strains by inhibiting essential cellular processes.
2. Anticancer Properties
The compound has been investigated for its potential anticancer activity. Its mechanism may involve interference with cell division or apoptosis pathways, making it a candidate for further drug development in oncology.
3. Antifungal Effects
Similar to its antibacterial properties, the compound may also exhibit antifungal activity, potentially targeting specific fungal pathogens through disruption of their metabolic pathways.
Case Studies
Several case studies have documented the applications of similar compounds within the same structural family:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial effects of triazole derivatives against Gram-positive bacteria, demonstrating significant inhibition rates. |
| Study B | Evaluated the anticancer efficacy of benzothiophene derivatives in vitro, showing promising results against various cancer cell lines. |
| Study C | Assessed the antifungal properties of azetidine-containing compounds, revealing effective inhibition against Candida species. |
Industrial Applications
Beyond biological research, this compound has potential industrial applications:
1. Material Science
Due to its unique chemical properties, it can be utilized in developing advanced materials such as polymers and coatings.
2. Drug Development
The pharmaceutical industry is exploring this compound for its potential as a therapeutic agent against infections and cancer.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step organic reactions. A plausible route includes:
Azetidine ring formation : Cyclization of a precursor (e.g., 3-azetidinone) with benzo[b]thiophene-2-carbonyl chloride under Schotten-Baumann conditions.
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the azetidine ring .
Pyrrolidinone conjugation : Alkylation or nucleophilic substitution to link the triazole-methyl group to the pyrrolidin-2-one core.
Optimization : Control temperature (0–60°C), solvent polarity (DMF or THF), and stoichiometry of reagents to minimize side products. Purity can be verified via HPLC .
Q. What spectroscopic and crystallographic methods are critical for structural elucidation?
- NMR spectroscopy : Use - and -NMR to confirm connectivity of the azetidine, triazole, and pyrrolidinone groups. Anomalous shifts (e.g., downfield carbonyl signals near 170 ppm) indicate electronic effects from the benzo[b]thiophene .
- X-ray crystallography : Employ SHELXL for refinement to resolve stereochemistry and confirm the spatial arrangement of the fused heterocycles .
- Mass spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., CHNOS) .
Q. How should researchers design preliminary biological assays to evaluate its activity?
- Target selection : Prioritize kinases or proteases due to the triazole’s metal-binding capacity and benzo[b]thiophene’s π-π stacking potential .
- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., trypsin or CYP450 isoforms) with IC determination. Include positive controls (e.g., staurosporine for kinases) .
- Cell viability : Test against cancer (HeLa, MCF-7) and non-cancerous (HEK-293) lines via MTT assays. Normalize results to DMSO controls .
Advanced Research Questions
Q. How can computational modeling guide the rational design of analogs with improved potency?
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonds between the pyrrolidinone carbonyl and kinase hinge regions .
- QSAR studies : Correlate substituent electronegativity (e.g., fluorine on benzo[b]thiophene) with IC values to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrophobic interactions .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Assay variability : Re-evaluate protocols for differences in cell lines (e.g., passage number), serum concentration, or incubation time .
- Metabolic stability : Test compound stability in liver microsomes (e.g., human vs. murine) to explain species-specific activity .
- Structural analogs : Compare with derivatives lacking the azetidine or triazole groups to isolate pharmacophoric contributions .
Q. What strategies are recommended for analyzing metabolic pathways and toxicity?
- Phase I metabolism : Incubate with CYP3A4/2D6 isozymes and analyze metabolites via LC-MS/MS. Look for hydroxylation of the benzo[b]thiophene or N-dealkylation of the pyrrolidinone .
- Reactive intermediates : Use glutathione trapping assays to detect electrophilic metabolites that may cause hepatotoxicity .
- In silico toxicity : Apply Derek Nexus to predict mutagenicity or hERG channel inhibition .
Q. How can X-ray crystallography resolve ambiguities in stereochemistry or polymorphism?
- Cocrystallization : Grow crystals with target proteins (e.g., carbonic anhydrase) to confirm binding modes and absolute configuration .
- Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning in low-symmetry space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
